4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 1 with a 3-methoxyphenyl group. The piperazine moiety at position 4 is further functionalized with a 6-cyclopropylpyridazine ring via a carbonyl linker. Its design aligns with trends in arylpiperazine derivatives, where substituents on the phenyl ring and heterocyclic systems modulate receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-31-19-4-2-3-18(14-19)28-15-17(13-22(28)29)23(30)27-11-9-26(10-12-27)21-8-7-20(24-25-21)16-5-6-16/h2-4,7-8,14,16-17H,5-6,9-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBXNCJQJFRELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Attachment of the Pyridazine Ring: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds similar to 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one exhibit various biological activities, including:
- Antidepressant Effects : The structural components suggest potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.
- Neuroprotective Properties : Compounds within this class have shown promise in protecting neuronal cells from damage.
- Anti-inflammatory Activity : The presence of functional groups may facilitate interactions that reduce inflammation.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of this specific compound:
- Neuropharmacological Studies :
- Anticancer Activity :
- Molecular Docking Studies :
Mechanism of Action
The mechanism of action of 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Affinity
Key structural analogs are summarized in Table 1, with data extrapolated from pharmacological studies on pyrrolidin-2-one derivatives and arylpiperazines.
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Substituent Position and AR Affinity : The target compound’s 3-methoxyphenyl group may confer distinct electronic and steric effects compared to 2- or 4-substituted phenyl analogs. For instance, 2-chlorophenyl derivatives (e.g., compound 7 in ) exhibit higher α1-AR affinity, while 4-substituted analogs favor α2-AR binding. The 3-methoxy group’s electron-donating properties could reduce AR affinity relative to halogens but enhance metabolic stability .
- Heterocyclic Influence: The 6-cyclopropylpyridazine moiety introduces rigidity and moderate lipophilicity, contrasting with pyrazolopyrimidinones (e.g., compound 5 ) optimized for kinase inhibition. Dihydropyridazinones (e.g., ) prioritize structural compactness, as evidenced by their XLogP values.
Pharmacodynamic and Pharmacokinetic Profiles
- Antiarrhythmic Activity : Prophylactic efficacy in epinephrine-induced arrhythmia correlates with arylpiperazine substitution. The target compound’s methoxy group may reduce acute cardiovascular effects compared to ethoxy-substituted analogs (e.g., compound 13 in , ED50 = 1.0 mg/kg iv).
- Hypotensive Effects : Fluorinated or hydroxylated phenyl derivatives (e.g., compound 18 ) demonstrate prolonged hypotension (>1 hour), while the target’s cyclopropyl group might shorten duration due to enhanced cytochrome P450-mediated metabolism.
Biological Activity
The compound 4-[4-(6-Cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one represents a class of synthetic molecules with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C19H24N4O2 |
| Molecular Weight | 336.42 g/mol |
| SMILES Representation | CC1=CC(NC(=O)N2CCCCC2)C=C1C(=O)N(C)C=C(C)C(=O)N2 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to cancer and infectious diseases.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a study on related piperazine derivatives showed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation ( ).
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. A related study evaluated a series of piperazine derivatives for their ability to inhibit the growth of Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM ( ). This suggests that variations of the compound could be explored for their potential in treating bacterial infections.
Case Study 1: Inhibition of Leishmania spp.
A recent investigation into the inhibition of sterol biosynthesis in Leishmania species revealed that similar compounds effectively inhibited CYP51 and CYP5122A1 enzymes, which are crucial for parasite survival. Compounds exhibiting selectivity for these enzymes showed low micromolar EC50 values against L. donovani promastigotes, indicating potential as antileishmanial agents ( ).
Case Study 2: Anti-Tubercular Activity
The anti-tubercular activity of piperazine derivatives has been documented, with specific compounds demonstrating significant efficacy against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications in the piperazine ring could enhance potency and selectivity ( ).
Research Findings
Recent studies have focused on optimizing the biological activity of piperazine derivatives through structural modifications. Notable findings include:
- Selective Inhibition : Compounds were designed to selectively inhibit specific enzymes involved in disease pathways, enhancing therapeutic efficacy while minimizing side effects.
- Low Toxicity : Many derivatives showed low cytotoxicity against human cell lines, suggesting a favorable safety profile for further development ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
